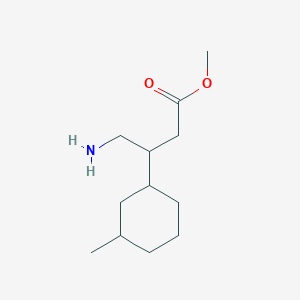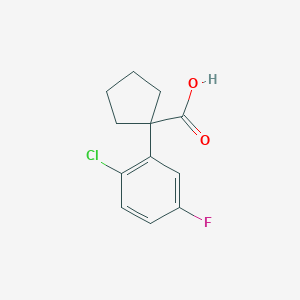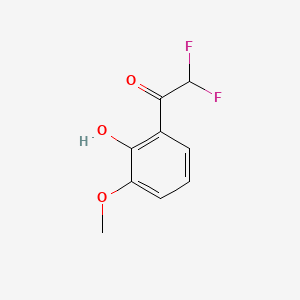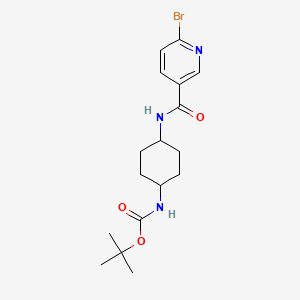
Methyl (S)-2-amino-3-cycloheptyl-propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-cycloheptylpropanoate is an organic compound with a unique structure that includes a cycloheptyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-cycloheptylpropanoate typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-cycloheptylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Methyl (2S)-2-amino-3-cycloheptylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism by which methyl (2S)-2-amino-3-cycloheptylpropanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Methyl (2S)-2-amino-3-phenylpropanoate: Contains a phenyl ring, leading to different chemical properties and reactivity.
Uniqueness
Methyl (2S)-2-amino-3-cycloheptylpropanoate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-cycloheptylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(12)8-9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
InChIキー |
HQSVRLUACRNTAC-JTQLQIEISA-N |
異性体SMILES |
COC(=O)[C@H](CC1CCCCCC1)N |
正規SMILES |
COC(=O)C(CC1CCCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
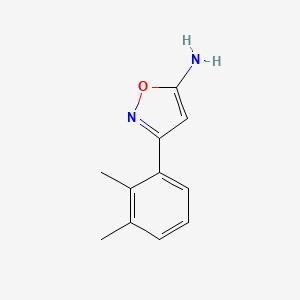

![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
